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Compound of Interest

Compound Name: 1-Bromoethanol

Cat. No.: B8688067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR)

spectroscopic features of 1-bromoethanol against related short-chain alcohols. Due to the

limited availability of experimental spectra for 1-bromoethanol in public databases, this guide

utilizes estimated data based on established trends in haloalkanes and related oxygenated

compounds. This information is intended to serve as a valuable resource for substance

identification, structural elucidation, and purity assessment in a research and development

setting.

Comparative ¹H NMR Data
The following table summarizes the key ¹H NMR parameters for 1-bromoethanol and its

analogues. The data for 1-bromoethanol is estimated based on the influence of the bromine

atom on chemical shifts observed in similar structures. Experimental data for ethanol and

predicted or experimental data for other haloethanols are provided for a robust comparison.
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Compound Proton
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Data
Source

1-

Bromoethano

l

-CH(Br)OH ~5.0 - 5.5 Quartet (q) ~6.5 Estimated

-CH₃ ~1.8 - 2.0 Doublet (d) ~6.5 Estimated

-OH Variable Singlet (s) - Estimated

1-

Chloroethano

l

-CH(Cl)OH
~5.3

(Predicted)
Quartet (q) Not specified Predicted[1]

-CH₃
~1.7

(Predicted)
Doublet (d) Not specified Predicted[1]

-OH Variable Singlet (s) - Predicted[1]

Ethanol -CH₂OH ~3.7 Quartet (q) ~7.0
Experimental[

2][3]

-CH₃ ~1.2 Triplet (t) ~7.0
Experimental[

2][3]

-OH Variable Singlet (s) -
Experimental[

2][3]

Note on Estimated Data for 1-Bromoethanol: The chemical shifts for 1-bromoethanol are

projected to be downfield compared to ethanol due to the deshielding effect of the

electronegative bromine atom. The methine proton (-CH(Br)OH) is expected to experience a

more significant downfield shift than the methyl protons. The multiplicity and coupling constants

are predicted based on the n+1 rule for adjacent non-equivalent protons. The chemical shift of

the hydroxyl proton is highly variable and dependent on factors such as solvent, concentration,

and temperature.
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Structural and Magnetic Environment of 1-
Bromoethanol
The following diagram illustrates the chemical structure of 1-bromoethanol and the key proton

environments that give rise to its characteristic ¹H NMR spectrum. The arrows indicate the spin-

spin coupling interactions between adjacent protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8688067#1h-nmr-characterization-of-1-
bromoethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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